molecular formula C7H13NO3 B14225155 [(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid CAS No. 778553-70-1

[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid

Katalognummer: B14225155
CAS-Nummer: 778553-70-1
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: XROWOJAYGIRZJN-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid is a compound with the molecular formula C6H11NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid can be achieved through several methods. One common approach involves the hydrogenation of a precursor compound, such as 5-hydroxypiperidine-2-carboxylic acid, under specific conditions. This process typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and sustainable production of the compound by utilizing flow microreactors, which offer better control over reaction conditions and improved yields .

Analyse Chemischer Reaktionen

Types of Reactions

[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials

Wirkmechanismus

The mechanism of action of [(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific disciplines .

Eigenschaften

CAS-Nummer

778553-70-1

Molekularformel

C7H13NO3

Molekulargewicht

159.18 g/mol

IUPAC-Name

2-[(2R,5S)-5-hydroxypiperidin-2-yl]acetic acid

InChI

InChI=1S/C7H13NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m1/s1

InChI-Schlüssel

XROWOJAYGIRZJN-RITPCOANSA-N

Isomerische SMILES

C1C[C@@H](NC[C@H]1O)CC(=O)O

Kanonische SMILES

C1CC(NCC1O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.